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molecular formula C16H22BClO3 B8401654 2-(8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B8401654
M. Wt: 308.6 g/mol
InChI Key: RMBCPXFCRHOVLS-UHFFFAOYSA-N
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Patent
US09260395B2

Procedure details

Palladium on activated charcoal (10% Pd by weight, 120 mg) was added to a solution of 2-(8-chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (7f) (1.20 g, 3.89 mmol) and ammonium formate (2.45 g, 38.89 mmol) in methanol (20 mL). The mixture was refluxed for 60 minutes. The mixture was then cooled to room temperature, filtered through a pad of Celite® and rinsed with methanol. The filtrate was concentrated in vacuo. The residue was dissolved in ethyl acetate (20 mL) and washed with water (20 mL). The organic layer was dried over sodium sulfate, concentrated in vacuo to provide 4,4,5,5-tetramethyl-2-(5-methyl-3,4-dihydro-2H-1-benzopyran-6-yl)-1,3,2-dioxaborolane (7g) (1.00 g, 3.66 mmol, 94%) as a white solid, which was used without further purification.
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[O:10][CH2:9][CH2:8][CH2:7][C:6]=2[C:5]([CH3:12])=[C:4]([B:13]2[O:17][C:16]([CH3:19])([CH3:18])[C:15]([CH3:21])([CH3:20])[O:14]2)[CH:3]=1.C([O-])=O.[NH4+]>[Pd].CO>[CH3:18][C:16]1([CH3:19])[C:15]([CH3:20])([CH3:21])[O:14][B:13]([C:4]2[CH:3]=[CH:2][C:11]3[O:10][CH2:9][CH2:8][CH2:7][C:6]=3[C:5]=2[CH3:12])[O:17]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC1=CC(=C(C=2CCCOC21)C)B2OC(C(O2)(C)C)(C)C
Name
Quantity
2.45 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
120 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 60 minutes
Duration
60 min
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite®
WASH
Type
WASH
Details
rinsed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (20 mL)
WASH
Type
WASH
Details
washed with water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C=1C=CC2=C(CCCO2)C1C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.66 mmol
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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